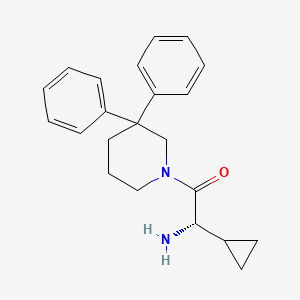
(1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AD-8007 is a compound known for its role as an acetyl coenzyme A synthase 2 (ACSS2) inhibitor. This compound has garnered attention due to its ability to cross the blood-brain barrier and its significant impact on reducing lipid storage and cell colony formation in vitro models. AD-8007 has shown promising anti-cancer activity, particularly in breast cancer research .
Méthodes De Préparation
The synthesis of AD-8007 involves specific reaction conditions and synthetic routes. While detailed synthetic routes are proprietary and not publicly disclosed, the compound is typically prepared through a series of organic reactions that ensure its purity and efficacy. Industrial production methods focus on optimizing yield and maintaining the integrity of the compound through controlled reaction conditions and purification processes .
Analyse Des Réactions Chimiques
AD-8007 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
AD-8007 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes, particularly in lipid metabolism.
Medicine: Investigated for its potential in cancer treatment, especially breast cancer. It has shown efficacy in reducing tumor cell viability and lipid storage in cancer cells.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
AD-8007 exerts its effects by inhibiting acetyl coenzyme A synthase 2 (ACSS2). This enzyme is crucial for the conversion of acetate to acetyl coenzyme A, a key molecule in fatty acid synthesis and protein acetylation. By inhibiting ACSS2, AD-8007 reduces the availability of acetyl coenzyme A, thereby decreasing lipid synthesis and promoting tumor cell death. This mechanism is particularly effective in targeting breast cancer brain metastatic cells .
Comparaison Avec Des Composés Similaires
AD-8007 is unique in its ability to cross the blood-brain barrier and its specific inhibition of ACSS2. Similar compounds include:
AD-5584: Another ACSS2 inhibitor with similar properties and applications.
Other ACSS2 inhibitors: Various other compounds target ACSS2, but AD-8007 and AD-5584 are notable for their brain-penetrant properties and specific binding affinity to ACSS2.
Propriétés
Formule moléculaire |
C22H26N2O |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
(2S)-2-amino-2-cyclopropyl-1-(3,3-diphenylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C22H26N2O/c23-20(17-12-13-17)21(25)24-15-7-14-22(16-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,17,20H,7,12-16,23H2/t20-/m0/s1 |
Clé InChI |
RVDAHWSYHUHTAL-FQEVSTJZSA-N |
SMILES isomérique |
C1CC(CN(C1)C(=O)[C@H](C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CC(CN(C1)C(=O)C(C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


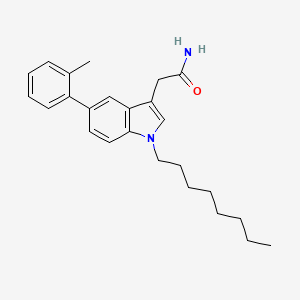


![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)
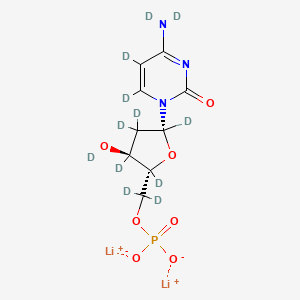

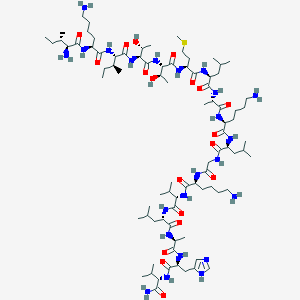

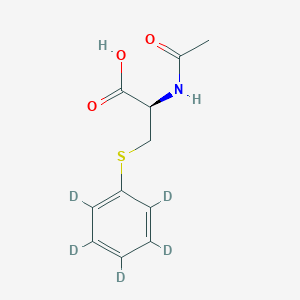
![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)



